

Preparing BI-2545 Stock Solutions for In Vitro and In Vivo Experiments

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Compound of Interest

Compound Name: BI-2545

Cat. No.: B10786174

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).^{[1][2][3][4][5]} LPA is a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The inhibition of ATX by **BI-2545** leads to a significant reduction in LPA levels, making it a valuable tool for studying the roles of the ATX-LPA signaling axis in various biological systems and a potential therapeutic agent for diseases such as idiopathic pulmonary fibrosis. This document provides detailed protocols for the preparation of **BI-2545** stock solutions for use in both in vitro and in vivo experimental settings.

Data Presentation

The following table summarizes the key chemical and pharmacological properties of **BI-2545**.

Property	Value	Reference
Molecular Weight	527.42 g/mol	
CAS Number	2162961-71-7	
Appearance	Off-white to light yellow solid	
Human ATX IC ₅₀	2.2 nM	
Rat ATX IC ₅₀	3.4 nM	
Human Whole Blood IC ₅₀	29 nM	
Rat Whole Blood IC ₅₀	96 nM	
Solubility in DMSO	≥ 250 mg/mL (474.01 mM)	
Aqueous Solubility (pH 6.8)	< 1 µg/mL	

Experimental Protocols

Materials and Reagents

- **BI-2545** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, nuclease-free tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM BI-2545 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for in vitro experiments.

- **Pre-weighing Preparation:** Before opening the vial of **BI-2545**, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
- **Weighing BI-2545:** Carefully weigh out the desired amount of **BI-2545** powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of **BI-2545**.
- **Solubilization:** Add the appropriate volume of anhydrous DMSO to the **BI-2545** powder. For the example above, add 1 mL of DMSO.
- **Dissolution:** Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the high concentration of DMSO in the stock solution may be toxic to cells. It is crucial to dilute the stock solution in the appropriate cell culture medium to a final DMSO concentration that is tolerated by the specific cell line (typically $\leq 0.1\%$).

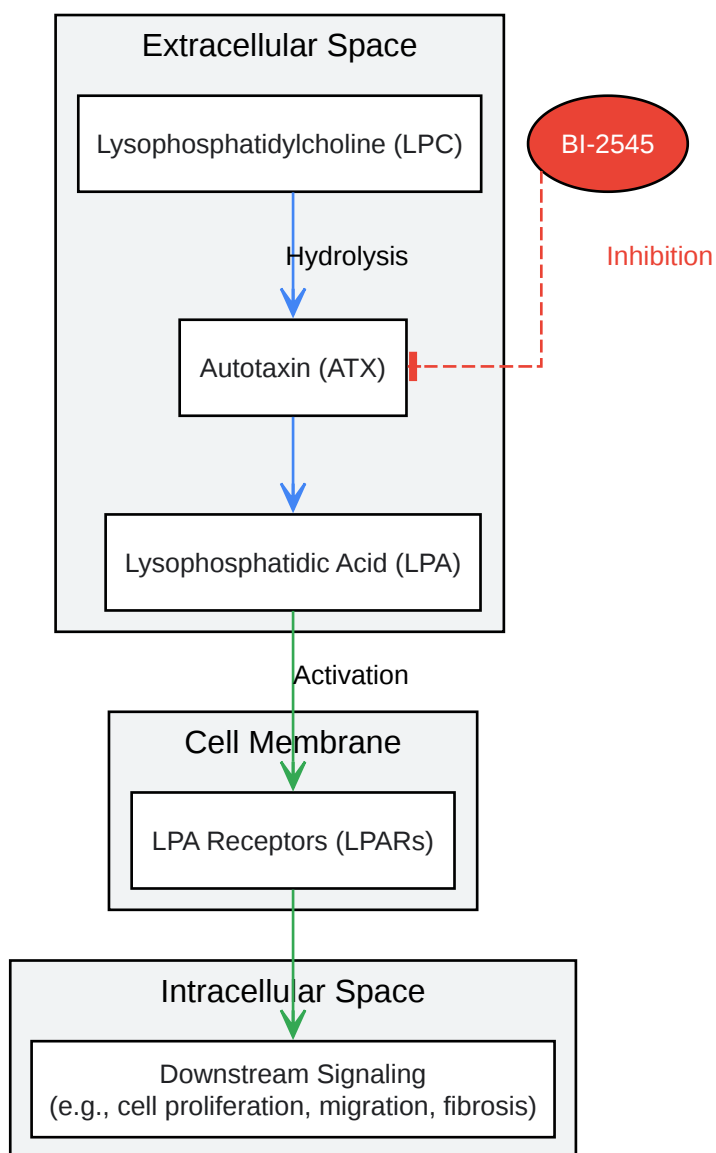
- **Determine Final Concentration:** Decide on the final concentration of **BI-2545** required for your experiment.
- **Serial Dilutions:** Perform serial dilutions of the 10 mM DMSO stock solution in cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is within the acceptable range for your cells.

Preparation of a Dosing Solution for In Vivo Experiments

Due to the low aqueous solubility of **BI-2545**, a specific formulation is required for oral administration in animal models. The following protocol is a common method for preparing a dosing solution.

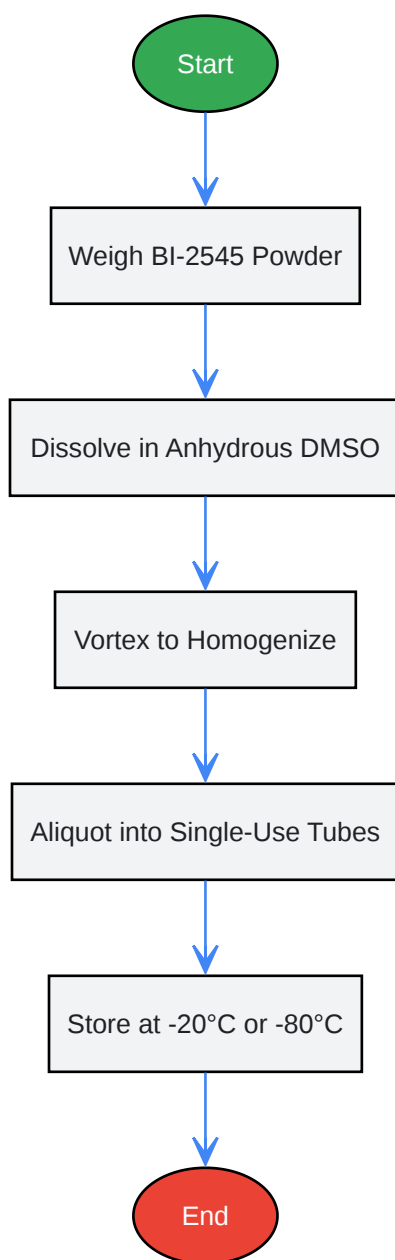
- **Prepare a Concentrated DMSO Stock:** Prepare a concentrated stock solution of **BI-2545** in DMSO (e.g., 20.8 mg/mL).
- **Vehicle Preparation:** In a separate tube, prepare the vehicle by mixing PEG300 and Tween-80. A common ratio is 4:1 (v/v).
- **Formulation:** To prepare a 1 mL working solution as an example, add 100 μ L of the 20.8 mg/mL DMSO stock solution to 400 μ L of PEG300 and mix thoroughly. Then, add 50 μ L of Tween-80 and mix again until uniform. Finally, add 450 μ L of saline to bring the final volume to 1 mL.
- **Administration:** The resulting solution should be a clear and homogenous mixture suitable for oral gavage. Prepare the formulation fresh on the day of dosing.

Mandatory Visualizations



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Caption: The ATX-LPA signaling pathway and the inhibitory action of **BI-2545**.



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Caption: Experimental workflow for preparing **BI-2545** stock solution.

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